![molecular formula C20H22N4O3 B2591714 6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 939893-98-8](/img/structure/B2591714.png)
6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is an organic compound notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound's structure, characterized by its cyclopentyloxy and methoxyphenyl moieties, suggests a level of complexity and versatility that could be harnessed for numerous industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One commonly used method includes the reaction of 4-(cyclopentyloxy)-3-methoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate, which yields an intermediate product. Subsequent cyclization and nitrile introduction steps are achieved through reactions involving hydrazine derivatives and appropriate nitrile donors under controlled conditions, typically in an inert atmosphere with precise temperature control.
Industrial Production Methods: : For industrial-scale production, batch or continuous flow reactors may be employed, optimizing yield and purity through refined control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and green chemistry approaches could further enhance production efficiency while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Involves the transformation of certain functional groups, such as converting methyl groups into carboxylic acids or aldehydes using oxidizing agents.
Reduction: : May involve the reduction of nitro or nitrile groups into amines under hydrogenation conditions.
Substitution: : Nucleophilic or electrophilic substitutions on the aromatic ring can introduce different functional groups, further diversifying the compound's derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: : Nitrating mixtures for electrophilic aromatic substitution or Grignard reagents for nucleophilic aromatic substitution.
Major Products: : Depending on the reaction pathway, major products can include amides, substituted aromatic compounds, and reduced nitrogen-containing derivatives. Each product's formation is contingent on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile finds applications in several domains:
Chemistry: : As an intermediate in the synthesis of more complex molecules, serving as a building block for materials science research.
Biology: : Studied for its potential interactions with biological macromolecules, enabling insights into biochemical pathways.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of specialized polymers and materials due to its unique structural attributes.
Mécanisme D'action
The compound's mechanism of action, particularly in biological systems, involves interactions with molecular targets such as enzymes or receptors. For instance, its structural features might enable it to inhibit specific enzymatic pathways by binding to active sites, thus modulating biological activities. These interactions can trigger signaling cascades, leading to therapeutic effects or other biological responses.
Comparaison Avec Des Composés Similaires
In comparison to other similar compounds, 6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
4-Amino-3-cyano-1H-pyrazole derivatives: : Known for their diverse pharmacological applications.
Cyclopentyloxy-substituted aromatics: : Studied for their chemical stability and potential use in material science.
Methoxyphenyl compounds: : Widely investigated for their bioactive properties.
Propriétés
IUPAC Name |
6-amino-4-(4-cyclopentyloxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-11-17-18(14(10-21)19(22)27-20(17)24-23-11)12-7-8-15(16(9-12)25-2)26-13-5-3-4-6-13/h7-9,13,18H,3-6,22H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONLIPGJFKHYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2591632.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide](/img/structure/B2591633.png)
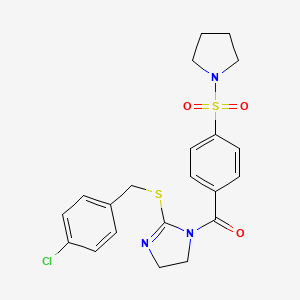
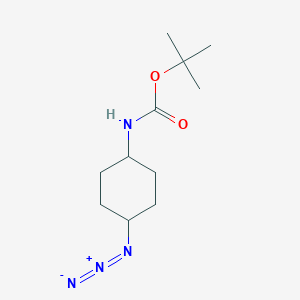
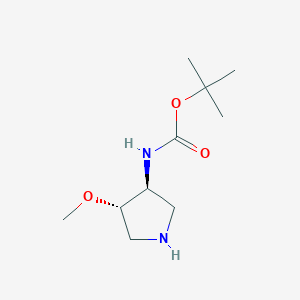
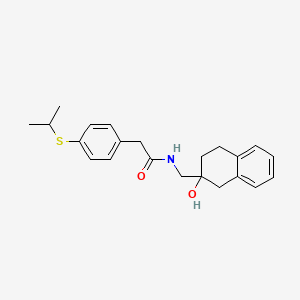
![(3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid](/img/structure/B2591638.png)
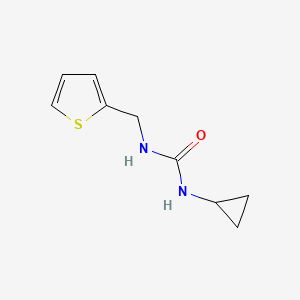

![N-(1-cyano-2,2-dimethylpropyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2591642.png)
![8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2591643.png)
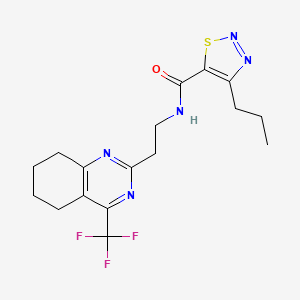

![Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate](/img/structure/B2591653.png)
